9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Overview
Description
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole: is an organic compound with the molecular formula C₃₀H₁₉NO. It is a solid at room temperature and is known for its applications in organic light-emitting diodes (OLEDs) due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole typically involves the coupling of dibenzofuran and phenylcarbazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: The primary industrial application of this compound is in the field of organic electronics, particularly in the development of OLEDs. Its excellent electron-transporting properties make it a key material in the fabrication of high-efficiency OLED devices .
Mechanism of Action
The mechanism of action of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole in OLEDs involves its role as an electron-transporting material. It facilitates the movement of electrons within the device, contributing to the efficient emission of light. The molecular structure allows for effective conjugation and charge transfer, which are crucial for the performance of OLEDs .
Comparison with Similar Compounds
9-Phenylcarbazole: Similar in structure but lacks the dibenzofuran moiety.
Dibenzofuran: Contains the dibenzofuran structure but lacks the carbazole moiety.
9-(4-Biphenyl)carbazole: Another derivative with a different substitution pattern.
Uniqueness: 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole is unique due to the combination of the dibenzofuran and carbazole moieties, which imparts distinct electronic properties. This combination enhances its performance in electronic applications compared to its individual components .
Properties
IUPAC Name |
9-(3-dibenzofuran-2-ylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19NO/c1-4-13-27-23(10-1)24-11-2-5-14-28(24)31(27)22-9-7-8-20(18-22)21-16-17-30-26(19-21)25-12-3-6-15-29(25)32-30/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWVLWWLYHXZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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